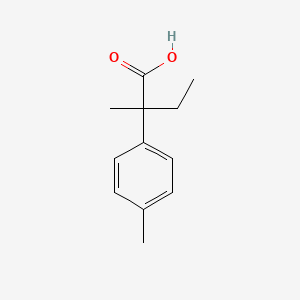
2-Methyl-2-(4-methylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(4-methylphenyl)butanoic acid is an organic compound belonging to the class of methyl-branched fatty acids These compounds are characterized by an acyl chain with a methyl branch
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylphenyl)butanoic acid typically involves the use of Grignard reagents. One common method is the reaction of 2-chlorobutane with carbon dioxide in the presence of a Grignard reagent to form the desired product . The reaction conditions usually require anhydrous solvents and a controlled temperature to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(4-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Methyl-2-(4-methylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methyl-branched structure allows it to interact uniquely with different biological molecules, leading to diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbutanoic acid: A similar compound with a shorter acyl chain.
4-(2-Methylphenyl)butanoic acid: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
2-Methyl-2-(4-methylphenyl)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its branched structure and the presence of a methyl group on the aromatic ring differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
141045-47-8 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
0 |
Sinónimos |
Benzeneacetic acid, -alpha--ethyl--alpha-,4-dimethyl-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





